L-alpha-Glutamyl-L-cysteinylglycine Glutathione

Description

IUPAC Nomenclature and Isomeric Variations

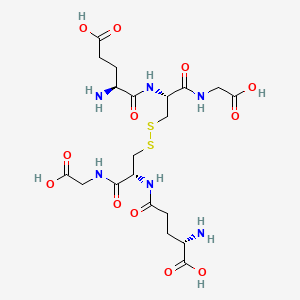

The systematic IUPAC name for L-alpha-glutamyl-L-cysteinylglycine glutathione is (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid. This nomenclature reflects the compound’s disulfide-bridged structure, which consists of two tripeptide units linked via a sulfur-sulfur bond. The stereochemical descriptors (S and R) specify the absolute configurations of the chiral centers, critical for distinguishing this isomer from other stereochemical variants.

Isomeric variations arise from differences in peptide bonding and stereochemistry. For instance, L-gamma-glutamyl-L-cysteinylglycine (GSH) , the reduced form of glutathione, features a gamma-peptide bond between glutamate and cysteine. In contrast, the L-alpha-glutamyl variant discussed here forms a peptide bond via the alpha-carboxyl group of glutamate, a structural deviation that alters its biochemical reactivity. Stereoisomers such as DL-GSH and LD-GSH exhibit distinct enzymatic interactions; glutathione reductase, for example, selectively reduces the LL-GSSG isomer while ignoring DD- and LD- forms. These stereochemical preferences underscore the importance of precise nomenclature in predicting biological activity.

Molecular Architecture: Gamma-Peptide Bond Specificity

The gamma-peptide bond in standard glutathione links the gamma-carboxyl group of glutamate to the amine group of cysteine, a feature that confers resistance to peptidase cleavage. This bond is a hallmark of glutathione’s structure, distinguishing it from typical alpha-linked peptides. In This compound , however, the peptide bond forms between the alpha-carboxyl of glutamate and cysteine’s amine, creating a structural isomer with distinct physicochemical properties.

The gamma linkage in canonical glutathione arises from the activity of glutamate–cysteine ligase (GCL) , which catalyzes ATP-dependent condensation of glutamate and cysteine specifically at the gamma position. Substitution with an alpha linkage disrupts this biosynthetic pathway, rendering the molecule reliant on non-enzymatic or alternative enzymatic synthesis routes. Computational models reveal that the gamma bond’s spatial orientation optimizes glutathione’s redox activity by positioning the thiol group of cysteine for efficient electron transfer.

Three-Dimensional Conformational Analysis

This compound adopts two primary conformations in solution: extended and folded . Nuclear magnetic resonance (NMR) and Raman spectroscopy studies demonstrate that the extended conformation predominates in aqueous environments, with the disulfide bridge and peptide backbone forming a linear arrangement. In contrast, the folded conformation, stabilized by intramolecular hydrogen bonds and hydrophobic interactions, is favored in lipid-rich microenvironments.

A multi-center magnetic resonance spectroscopy (MRS) study detected both conformers in vivo, with the extended form’s Cys-Hβ proton resonating at 2.95 ppm and the folded form’s at 2.80 ppm. These chemical shifts correlate with the sulfur environment’s electronic shielding, which varies with conformational flexibility. Molecular dynamics simulations further reveal that the transition between states occurs on the nanosecond timescale, driven by solvent interactions and thermal fluctuations.

Computational Modeling of Disulfide Bridge Dynamics

The disulfide bridge in This compound undergoes dynamic reorganization during redox reactions. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations of glutathione disulfide (GSSG) reduction by protein disulfide isomerase (PDI) identified a two-step mechanism:

- Thiol-disulfide exchange : Nucleophilic attack by Cys53-thiolate on the disulfide bond, forming a mixed disulfide intermediate (ΔG‡ = 18.7 kcal/mol).

- Intermediate resolution : Deprotonation of Cys56-thiol by Glu47, followed by a second thiol-disulfide exchange (ΔG‡ = 7.2 kcal/mol).

These simulations highlight the critical role of solvent molecules in stabilizing transition states, particularly through hydrogen bonding with the leaving glutathione thiolate. The disulfide’s flexibility, quantified via root-mean-square fluctuation (RMSF) analyses, shows maximal mobility at the sulfur-sulfur bond, enabling rapid conformational adjustments during enzymatic interactions.

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBLIKMXDVZVGD-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747859 | |

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-90-3 | |

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mammalian Biosynthesis Pathway

In mammals, glutathione synthesis occurs via a two-step ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) . GCL, the rate-limiting enzyme, combines glutamate and cysteine to form γ-glutamylcysteine, consuming one ATP molecule. The reaction proceeds through a γ-glutamyl phosphate intermediate, with the enzyme’s active site stabilizing the transition state. GS then attaches glycine to γ-glutamylcysteine, utilizing another ATP to form glutathione.

Key regulatory mechanisms include:

-

Feedback inhibition : Glutathione suppresses GCL activity at concentrations >5 mM.

-

Substrate availability : Cysteine scarcity often limits synthesis, with intracellular cysteine levels averaging 0.1–0.3 mM in hepatocytes.

-

Post-translational modifications : GCL’s catalytic subunit (GCLC) is modulated by phosphorylation, while its modifier subunit (GCLM) enhances catalytic efficiency.

Table 1: Kinetic Parameters of Human Glutathione Biosynthesis Enzymes

Plant Biosynthesis Pathway

Plants employ homologous GCL and GS enzymes but exhibit unique regulatory features. For example, Arabidopsis thaliana GCL shows 40% sequence identity to human GCL and is upregulated under cadmium stress. Unlike mammals, plant GCL activity is less sensitive to glutathione feedback inhibition, enabling sustained synthesis during oxidative stress.

Chemical Synthesis Approaches

Traditional Peptide Synthesis

Conventional solid-phase peptide synthesis (SPPS) faces challenges due to glutathione’s γ-linkage. Typical α-peptide coupling strategies yield <5% of the desired γ-isomer. A patented solution involves synthesizing a protected oxazolidinyl intermediate (Formula II) followed by alkaline hydrolysis in aqueous conditions to prevent α-isomer formation:

Hydrolysis at pH 10–12 for 6–8 hours achieves >90% yield of N-protected γ-glutamyl-S-benzyl-cysteinylglycine, a glutathione precursor.

Table 2: Comparative Efficiency of Glutathione Synthesis Methods

Patent-Based Synthetic Processes

The US3741948A patent describes an optimized route using S-benzyl-L-cysteinylglycine derivatives. Key innovations include:

-

Solvent-free hydrolysis : Eliminating dioxane reduces α-isomer contamination to <2%.

-

Protecting group strategy : p-Toluenesulfonyl groups enhance intermediate stability during coupling.

Hybrid and Fermentation-Based Methods

Recombinant E. coli strains overexpressing GCL and GS achieve titers of 8–10 g/L in fed-batch bioreactors. Process optimization involves:

Chemical Reactions Analysis

Glutathione Redox Chemistry

Glutathione is a major antioxidant, preventing damage to important cellular components caused by reactive oxygen species .

- Glutathione Peroxidase oxidizes GSH and glutathione reductase reduces GSSG .

- Glutathione S-transferases participates in protein glutathionylation .

The γ-Glutamyl Cycle

GSH is involved in the γ-glutamyl cycle, which is important for amino acid transport and GSH recycling .

- GSH is released from the cell, and γ-glutamyl transpeptidase (GGT) transfers the γ-glutamyl moiety of GSH to an amino acid, forming γ-glutamyl amino acid and cysteinylglycine . Cysteinylglycine is broken down by dipeptidase to generate cysteine and glycine .

- The γ-glutamyl amino acid is transported back into the cell and metabolized to release the amino acid and 5-oxoproline, which is converted to glutamate and used for GSH synthesis .

- Cysteine is readily taken up by most cells and incorporated into GSH, protein, or degraded into sulfate and taurine .

The γ-glutamyl cycle allows GSH to be used as a continuous source of cysteine .

Glutathione-S-Transferases (GSTs) and Detoxification

Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide range of hydrophobic and electrophilic molecules, including carcinogens, therapeutic drugs, and products of oxidative metabolism . This conjugation makes these molecules less toxic and more easily discharged from the cell .

- Aflatoxin B1 Detoxification : GSTs play a key role in the detoxification of aflatoxin B1 (AFB1), a toxic metabolite produced by Aspergillus species . GSTs catalyze the conjugation of AFB1-exo-8,9-epoxide to endogenous GSH, which is then eliminated via the mercapturic acid pathway .

Reactions with Amino Acids

Glutathione reacts with amino acids, a reaction catalyzed by γ-glutamyl transpeptidase, which transfers the γ-glutamyl group of GSH to an amino acid acceptor, forming γ-glutamyl amino acids and cysteinylglycine .

- glutathione + a proteinogenic amino acid → an α-(γ-L-glutamyl)-L-amino acid + L-cysteinylglycine.

Spectroscopic Characterization

Techniques like NMR and mass spectrometry are used to determine the linkage mode in glutamyl peptides .

- NMR spectroscopy can distinguish between γ- and α-isomers of glutamyl peptides .

- Mass spectrometry is also effective for distinguishing γ- and α-glutamyl peptide linkages .

Glutathione as an Enzyme Cofactor

Glutathione is an enzyme cofactor involved in metabolic functions . Glutathione transferase classical GSH conjugation activity plays a critical role in cellular detoxification against xenobiotics and noxious compounds as well .

Scientific Research Applications

Antioxidant and Detoxification Functions

Role in Oxidative Stress Regulation

Glutathione is recognized as one of the most important endogenous antioxidants in the human body. It helps neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. A study highlighted that supplementation with glutathione significantly reduced oxidative stress markers in individuals with chronic conditions such as diabetes and autoimmune diseases .

Detoxification Mechanism

Glutathione plays a vital role in detoxifying harmful substances. It conjugates with xenobiotics (foreign compounds) and endogenous toxins, facilitating their excretion from the body. This detoxification process is crucial for maintaining cellular health and preventing diseases related to toxin accumulation .

Table 1: Key Functions of Glutathione

| Function | Description | Implications |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress | Protects against chronic diseases |

| Detoxification | Conjugates with toxins for excretion | Prevents cellular damage |

| Immune Function | Enhances immune response by modulating lymphocyte activity | Supports overall health |

Clinical Applications

Supplementation in Health Conditions

Research has demonstrated that oral glutathione supplementation can effectively increase body stores of glutathione, thereby enhancing its protective effects against oxidative stress. A randomized controlled trial showed that daily consumption of glutathione supplements led to significant increases in blood levels over six months . This finding has implications for conditions characterized by oxidative stress, such as:

- Fatty Liver Disease : Glutathione supplementation improved liver enzyme levels and reduced cell damage associated with fatty liver disease .

- Psoriasis : Increasing antioxidant levels through glutathione may alleviate symptoms related to oxidative stress in psoriasis patients .

Potential in Cancer Therapy

Glutathione's role in cancer therapy is multifaceted. It can influence drug metabolism and resistance. Elevated levels of glutathione in tumor cells can contribute to resistance against chemotherapy by detoxifying drugs before they exert their effects. Therefore, manipulating glutathione levels presents a potential strategy for enhancing the efficacy of anticancer therapies .

Table 2: Clinical Applications of Glutathione

Table 3: Mechanisms of Action

| Mechanism | Description | Significance |

|---|---|---|

| Cellular Uptake | SLC25A39 transporter facilitates mitochondrial entry | Enhances mitochondrial function |

| Regulation of Apoptosis | Modulates cell death pathways | Influences cancer progression |

| Immune Modulation | Affects lymphocyte activity | Supports immune health |

Case Study 1: Glutathione in Autoimmune Diseases

A clinical trial involving patients with rheumatoid arthritis demonstrated that those receiving glutathione supplementation exhibited reduced inflammation markers compared to the placebo group. This suggests that boosting glutathione may alleviate symptoms associated with autoimmune conditions .

Case Study 2: Impact on Aging

Research has shown that glutathione levels decline with age, correlating with increased oxidative stress and age-related diseases. Supplementation has been associated with improved cognitive function and reduced markers of aging-related decline .

Mechanism of Action

L-alpha-Glutamyl-L-cysteinylglycine Glutathione exerts its effects primarily through its antioxidant properties. It neutralizes reactive oxygen species and free radicals, protecting cells from oxidative damage . It also participates in the detoxification of harmful compounds by conjugating with them, making them more water-soluble and easier to excrete . The compound is involved in various cellular pathways, including the regulation of apoptosis, immune response, and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Gamma vs. Alpha Glutamyl Linkage

Oxidized (GSSG) vs. Reduced (GSH) Glutathione

GSSG is reconverted to GSH by glutathione reductase , utilizing NADPH .

Related Thiol Compounds: N-Acetylcysteine (NAC)

NAC replenishes intracellular GSH but lacks its direct enzymatic roles .

Impurities and Derivatives

Pharmaffiliates catalogues several GSH-related compounds, including:

- L-γ-Glutamyl-L-cysteinyl Glutathione : A truncated variant (MW 555.58 g/mol).

- Glutathione Dimethyl Ester Disulfide : A synthetic derivative with altered solubility (MW 741.66 g/mol) .

Key Research Findings

- Kinetics of Glutathione Synthetase : Mammalian glutathione synthetase exhibits negative cooperativity for γ-glutamyl substrate binding (Hill coefficient = 0.576), ensuring precise regulation of GSH synthesis .

- Extracellular GSH Dynamics : Plasma GSH levels are maintained via active export from cells, highlighting compartment-specific redox regulation .

Biological Activity

L-alpha-Glutamyl-L-cysteinylglycine, commonly known as glutathione (GSH), is a tripeptide composed of three amino acids: glutamate, cysteine, and glycine. It plays a crucial role in various biological processes, primarily due to its antioxidant properties and involvement in cellular redox homeostasis. This article delves into the biological activity of glutathione, highlighting its functions, mechanisms, and implications in health and disease.

Overview of Glutathione

Glutathione exists in two forms: the reduced form (GSH) and the oxidized form (GSSG). Under physiological conditions, GSH is predominantly found in its reduced state, which is essential for its function as an antioxidant. The standard redox potential of the GSH/GSSG couple is approximately at pH 7, indicating its strong reducing capability, which is vital for combating oxidative stress in cells .

Biological Functions

- Antioxidant Defense :

- Detoxification :

- Regulation of Cellular Processes :

- Redox Signaling :

Antioxidant Mechanism

Glutathione's antioxidant activity primarily involves:

- Direct Scavenging : GSH reacts with ROS to neutralize them.

- Enzymatic Reactions : It serves as a substrate for enzymes like glutathione peroxidase, which catalyze the reduction of peroxides .

Detoxification Pathways

GSH participates in detoxification through:

- Conjugation Reactions : It conjugates with electrophiles to form less toxic compounds.

- Regeneration of Other Antioxidants : GSH helps regenerate other antioxidants like vitamin C and E .

Case Study 1: Role in Disease Prevention

Research indicates that maintaining adequate levels of GSH can mitigate the effects of oxidative stress associated with chronic diseases such as cardiovascular disease and cancer. For instance, studies show that low GSH levels correlate with increased oxidative damage in diabetic patients .

Case Study 2: Immune Function

A study highlighted that supplementation with GSH improved immune responses in elderly individuals by enhancing lymphocyte proliferation and cytokine production . This suggests that GSH may play a therapeutic role in age-related immune decline.

Data Table: Comparative Analysis of Glutathione Levels

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying intracellular vs. extracellular glutathione (GSH) levels?

- Intracellular GSH (1–10 mM) can be measured via enzymatic recycling assays using glutathione reductase and DTNB (5,5’-dithiobis-2-nitrobenzoic acid), which detects total GSH (reduced + oxidized). Extracellular GSH (2–20 μM in plasma) requires more sensitive techniques like HPLC with fluorescence detection or electrochemical methods using Hg-coated electrodes to prevent interference from free cysteine . Pre-analytical steps must minimize auto-oxidation: samples should be treated with derivatizing agents (e.g., N-ethylmaleimide) within seconds of collection .

Q. What are the key enzymes in glutathione biosynthesis, and how are their activities assayed?

- Glutathione synthesis involves two ATP-dependent enzymes:

- γ-Glutamylcysteine Synthase (γ-GCS) : Catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. Activity is measured via ADP production using coupled assays with pyruvate kinase/lactate dehydrogenase .

- Glutathione Synthetase (GS) : Adds glycine to γ-glutamylcysteine. Activity is quantified by monitoring phosphate release via malachite green assays or ATP depletion using luciferase-based systems .

Q. How do researchers differentiate between reduced (GSH) and oxidized (GSSG) glutathione in biological samples?

- GSH/GSSG ratios are determined by derivatizing free thiols (e.g., with iodoacetic acid) followed by HPLC separation. Alternatively, enzymatic assays using glutathione reductase selectively reduce GSSG to GSH, enabling sequential quantification . Sample preservation is critical: acidification (e.g., with meta-phosphoric acid) prevents thiol oxidation during processing .

Advanced Research Questions

Q. What experimental strategies address the feedback inhibition of γ-glutamylcysteine synthase by glutathione?

- Overexpression of γ-GCS via plasmid vectors or CRISPR-activation can bypass feedback regulation. Alternatively, use cysteine prodrugs (e.g., N-acetylcysteine) to elevate substrate availability, shifting equilibrium toward γ-glutamylcysteine synthesis . Kinetic studies using purified γ-GCS mutants (e.g., E111A) reveal allosteric binding sites for GSH, informing inhibitor design .

Q. How can researchers resolve contradictory data on extracellular glutathione’s stability and bioavailability?

- Extracellular GSH degradation by γ-glutamyltranspeptidase (GGT) varies by tissue type. To study intact GSH uptake, use GGT inhibitors (e.g., acivicin) or GSH analogs (e.g., γ-glutamyl-cysteinyl-ethyl ester) resistant to hydrolysis . Mass spectrometry with isotopic labeling (e.g., ¹³C-GSH) tracks cellular uptake and metabolic fate .

Q. What advanced models are used to study glutathione’s role in redox signaling under dynamic conditions?

- Real-time monitoring employs genetically encoded biosensors (e.g., Grx1-roGFP2) that fluoresce upon GSH/GSSG equilibrium shifts. For in vivo studies, knockout models (e.g., Gclm⁻/⁻ mice with 15% hepatic GSH) reveal tissue-specific redox buffering capacities .

Data Contradiction and Validation

Q. Why do discrepancies arise in reported GSH concentrations across studies?

- Variability stems from:

- Sample handling : Delayed stabilization (>30 sec) leads to >50% GSH oxidation .

- Analytical methods : Colorimetric assays (e.g., Ellman’s reagent) overestimate GSH in cysteine-rich matrices, whereas LC-MS/MS provides specificity .

Methodological Optimization

Q. What purification strategies ensure high-purity glutathione for in vitro studies?

- Crystallization : Dissolve crude GSH in hot water (>80°C), filter, and recrystallize at 4°C. Purity is verified by HPLC (>99% by peak area) and specific rotation ([α]D²⁰ = -16.5°) .

- Enzymatic synthesis : Use recombinant glutathione synthetase with excess ATP and glycine to drive reaction completion, yielding >95% purity .

Synthesis and Regulation

Q. How does glutathione synthesis adapt to oxidative stress in experimental models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.